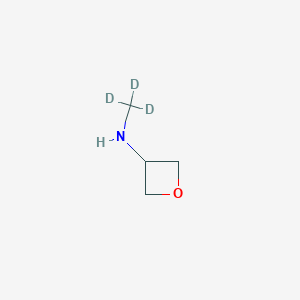

N-Trideuteromethyloxetan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(trideuteriomethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXJPRSYHSLHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-20-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Trideuteromethyloxetan-3-amine: A Novel Building Block for Next-Generation Therapeutics

Abstract

This technical guide provides a comprehensive overview of N-Trideuteromethyloxetan-3-amine, a strategically deuterated building block with significant potential in drug discovery and development. The incorporation of a trideuteromethyl group offers a powerful tool to modulate metabolic stability and enhance pharmacokinetic profiles of bioactive molecules. This document delineates the core chemical properties, plausible synthetic routes, and detailed analytical methodologies for this compound. Furthermore, it explores the mechanistic underpinnings of deuterium's influence on drug metabolism and provides insights into the potential applications of this compound in the design of safer and more effective pharmaceuticals. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of isotopic labeling in their therapeutic programs.

Introduction: The Strategic Advantage of Deuterium in Medicinal Chemistry

The substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a sophisticated and powerful strategy in modern drug design.[1][2] This seemingly subtle modification, which does not alter the fundamental pharmacodynamics of a molecule, can profoundly influence its pharmacokinetic properties. The key to this influence lies in the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a common pathway for drug deactivation and clearance.

This compound emerges as a particularly valuable building block by combining the metabolic "hardening" effect of a trideuteromethyl group with the desirable physicochemical properties of the oxetane ring. The oxetane motif is increasingly recognized as a versatile bioisostere for gem-dimethyl and carbonyl groups, often improving solubility, metabolic stability, and three-dimensional character of drug candidates.[3][4] This guide will delve into the specific chemical attributes of this compound, providing a foundational understanding for its application in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 1403767-20-3, is a secondary amine featuring a deuterated methyl group attached to the nitrogen of an oxetane-3-amine scaffold.[5] While extensive peer-reviewed data for this specific isotopologue is limited, its fundamental properties can be reliably compiled from available commercial data and extrapolated from its non-deuterated counterparts.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Source(s) |

| CAS Number | 1403767-20-3 | [5] |

| Molecular Formula | C₄H₆D₃NO | [5] |

| Molecular Weight | 90.139 g/mol | [5] |

| Exact Mass | 90.087242 u | [5] |

| IUPAC Name | N-(methyl-d₃)oxetan-3-amine | N/A |

| Synonyms | N-(2H3)Methyl-3-oxetanamine | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Boiling Point | 112.3 ± 33.0 °C at 760 mmHg | [5] |

| Flash Point | 27.6 ± 14.8 °C | [5] |

| LogP | -1.04 | [5] |

| Index of Refraction | 1.442 | [5] |

Synthesis and Characterization

While a specific, validated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust synthetic strategy can be devised based on established methodologies for the preparation of 3-aminooxetanes and deuterated amines.[6][7][8] The proposed pathway involves the reductive amination of oxetan-3-one with trideuteromethylamine.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available oxetan-3-one and a deuterated methylamine source.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

Oxetan-3-one

-

Methyl-d₃-amine hydrochloride (CD₃NH₂·HCl)

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Amine Free-Basing: To a solution of Methyl-d₃-amine hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents) at 0 °C. Stir the mixture for 20-30 minutes to generate the free amine.

-

Imine Formation: To the stirred suspension, add oxetan-3-one (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following data is predicted based on the known spectroscopic behavior of analogous compounds.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The trideuteromethyl group (CD₃) will not show a signal in the ¹H NMR spectrum. The key signals will be from the protons on the oxetane ring. The protons at the 2- and 4-positions of the oxetane ring are diastereotopic and are expected to appear as two sets of multiplets or an AB quartet system, likely in the range of δ 4.5-4.8 ppm. The proton at the 3-position would appear as a multiplet, likely around δ 3.5-4.0 ppm. The N-H proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show a signal for the carbon of the trideuteromethyl group, which will appear as a multiplet due to coupling with deuterium. The carbons of the oxetane ring are expected to appear in the range of δ 60-80 ppm.

-

²H NMR (Deuterium NMR): A single resonance corresponding to the trideuteromethyl group would be observed, confirming the position of isotopic labeling.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |

| 2950 - 2850 | C-H Stretch | Oxetane Ring |

| 2200 - 2100 | C-D Stretch | Trideuteromethyl Group |

| 1100 - 1000 | C-O-C Stretch | Oxetane Ring |

| 980 - 960 | Ring Vibration | Oxetane Ring |

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 90. Fragmentation patterns would likely involve the loss of the trideuteromethyl group or cleavage of the oxetane ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming the elemental composition and the presence of three deuterium atoms. The calculated exact mass is 90.087242.[5]

Reactivity Profile and Applications in Drug Discovery

Chemical Reactivity

This compound behaves as a typical secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a wide range of chemical transformations. These include, but are not limited to:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones to form tertiary amines.

The oxetane ring, while generally stable, can undergo ring-opening reactions under strongly acidic or nucleophilic conditions, a reactivity profile that can be exploited in certain synthetic designs.[9]

Caption: Key reactions involving this compound.

Applications in Drug Development

The primary application of this compound in drug discovery lies in its use as a building block to introduce a metabolically stable N-methyl group into a drug candidate.

Key Advantages:

-

Enhanced Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are often responsible for N-demethylation. This can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure.

-

Improved Pharmacokinetic Profile: By slowing metabolism, deuterium labeling can lead to more predictable and less variable patient-to-patient pharmacokinetics.[2] This may allow for lower or less frequent dosing, improving patient compliance and convenience.

-

Reduced Formation of Undesirable Metabolites: In some cases, the metabolites of a drug can be pharmacologically active or even toxic. By blocking a specific metabolic pathway through deuteration, the formation of such metabolites can be minimized, potentially leading to a better safety profile.

-

Isotopic Tracer Studies: The deuterium label serves as an excellent tracer for use in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking of the molecule and its metabolites in biological systems using mass spectrometry.[10]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other volatile secondary amines. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and strategically designed building block for medicinal chemistry. The convergence of the metabolically robust trideuteromethyl group and the advantageous physicochemical properties of the oxetane ring provides a powerful tool for overcoming common pharmacokinetic challenges in drug development. By leveraging the principles of the kinetic isotope effect, researchers can rationally design drug candidates with improved metabolic stability, enhanced safety profiles, and more favorable dosing regimens. This technical guide provides a foundational understanding of the chemical properties, synthesis, and potential applications of this compound, empowering scientists to unlock its full potential in the creation of next-generation therapeutics.

References

-

Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949. [Link]

-

Cogan, D. A., & Ellman, J. A. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]

-

Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. [Link]

-

Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science (RSC Publishing). [Link]

-

Cogan, D. A., & Ellman, J. A. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. PubMed. [Link]

-

Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. [Link]

-

Wang, P., et al. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and... ResearchGate. [Link]

-

Sharma, R., & Upreti, V. V. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. [Link]

- Google Patents. (n.d.). US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Tonn, G. R., & Heckman, M. G. (2017). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [Link]

-

Tros, M., et al. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4527. (Note: A specific search result for this was not provided, but it is a highly relevant and seminal review in the field).

- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)

-

Chemsrc. (2025). This compound | CAS#:1403767-20-3. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1403767-20-3 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 9. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]

- 10. clearsynthdeutero.com [clearsynthdeutero.com]

N-Trideuteromethyloxetan-3-amine CAS number lookup

An In-depth Technical Guide to N-Trideuteromethyloxetan-3-amine: Synthesis, Characterization, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Strategic molecular modifications can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Among these strategies, the site-selective incorporation of deuterium, the stable heavy isotope of hydrogen, has emerged as a powerful tool to enhance metabolic stability.[1] This guide provides a comprehensive technical overview of this compound, a deuterated building block of significant interest to researchers, scientists, and drug development professionals.

The core value of this compound lies in the synergistic combination of a trideuteromethyl group and an oxetane ring. The trideuteromethyl group can impart metabolic stability through the kinetic isotope effect, while the oxetane moiety is a well-regarded scaffold in drug design, known for improving physicochemical properties such as aqueous solubility and metabolic stability.[2][3] This guide will delve into the synthesis, in-depth characterization, and strategic applications of this compound, providing a foundational resource for its effective use in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical properties. This compound is identified by the CAS Number: 1403767-20-3 .[4][5]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆D₃NO | [4] |

| Molecular Weight | 90.139 g/mol | [4] |

| Boiling Point | 112.3 ± 33.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 27.6 ± 14.8 °C | [4] |

| LogP | -1.04 | [4] |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following workflow ensures a comprehensive characterization.

Caption: Recommended analytical workflow for this compound.

NMR spectroscopy is the gold standard for confirming the site of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the oxetane ring protons. Notably, the characteristic singlet or multiplet for an N-methyl group will be absent, confirming the successful trideuteromethylation. The protons on the carbon adjacent to the nitrogen will typically appear in the 2.3-3.0 ppm range.[6] The addition of D₂O can be used to identify any exchangeable N-H protons, though in this secondary amine, the N-H signal may be broad or not observed.[6]

-

¹³C NMR: The carbon-13 NMR spectrum will show the expected signals for the carbons of the oxetane ring. The signal for the trideuteromethyl carbon will appear as a multiplet due to coupling with deuterium.

-

²H NMR: Deuterium NMR will show a signal corresponding to the trideuteromethyl group, providing direct evidence of deuteration.

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, which should correspond to the calculated exact mass of C₄H₆D₃NO (90.087242).[4]

-

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern is expected to show characteristic losses. A key fragment would likely be observed at m/z 58, resulting from alpha-cleavage, a common fragmentation pathway for aliphatic amines.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for quantifying the purity of the compound and detecting any non-volatile impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities. The mass spectrometer provides an additional layer of confirmation for the identity of the main component.

Synthesis of this compound

A robust and reproducible synthetic route is essential for the accessibility of this valuable building block. While a specific detailed protocol for this compound is not extensively published, a highly plausible synthesis can be constructed based on established methods for the synthesis of tertiary amines and deuterated compounds.[8] The proposed synthesis involves the reductive amination of oxetan-3-one with methyl-d3-amine or the direct N-alkylation of oxetan-3-amine with a deuterated methylating agent. A common and practical approach is the N-alkylation of oxetan-3-amine.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the N-alkylation of oxetan-3-amine using methyl-d3 iodide.

Materials:

-

Oxetan-3-amine

-

Methyl-d3 iodide (CD₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware for reaction, extraction, and purification

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-amine (1.0 equivalent) and anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

-

Addition of Methylating Agent: Add methyl-d3 iodide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Research

The strategic incorporation of this compound into drug candidates can offer several advantages.

Enhancing Metabolic Stability via the Kinetic Isotope Effect

The primary application of deuteration in drug design is to improve metabolic stability.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic pathways that involve the cleavage of a C-H bond as the rate-determining step.

Many drug molecules containing an N-methyl group are susceptible to oxidative N-demethylation by cytochrome P450 (CYP450) enzymes. By replacing the N-methyl group with a trideuteromethyl group, the rate of this metabolic process can be reduced, leading to:

-

Increased drug half-life and exposure.

-

Reduced formation of potentially active or toxic N-demethylated metabolites.

-

Lower dosing frequency and improved patient compliance.

Use as a Stable Isotope Labeled Internal Standard

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification. This compound can be used to synthesize the deuterated version of a drug candidate containing the N-methyloxetan-3-amine moiety. This deuterated analog serves as an ideal internal standard as it co-elutes with the non-deuterated analyte and exhibits similar ionization efficiency, effectively compensating for matrix effects and variations in sample processing.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery and development. Its unique structure combines the metabolic stabilizing effect of a trideuteromethyl group with the beneficial physicochemical properties of an oxetane ring. This in-depth technical guide has provided a comprehensive overview of its properties, a robust analytical workflow for its characterization, a plausible synthetic protocol, and its key applications in medicinal chemistry. For researchers and scientists aiming to optimize the pharmacokinetic profiles of their drug candidates, this compound represents a strategic tool for creating safer and more effective medicines.

References

- BenchChem. (2025). Application Notes: Synthesis and Utility of Deuterated Pharmaceuticals using Methyl-d3-amine hydrochloride.

- Google Patents. (n.d.). US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.

- Chemsrc. (2025). This compound | CAS#:1403767-20-3.

- Alfa Chemistry. (n.d.).

- Benchchem. (2025).

- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)

-

Evano, G., & Theunissen, C. (2019). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 10(29), 7016-7021. [Link]

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.

-

European Patent Office. (n.d.). EP 2548859 B1 - PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF. [Link]

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

-

Sharma, R., Kumar, V., & Singh, M. S. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Current Drug Metabolism, 23(10), 875-886. [Link]

- ChemicalBook. (n.d.). N,3-dimethyloxetan-3-amine(1310732-23-0) 1H NMR spectrum.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.

-

YouTube. (2019). synthesis of tertiary amines. [Link]

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2.

- Benchchem. (2025). A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines.

-

NIST. (n.d.). Triethanolamine, 3TMS derivative. [Link]

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine.

- Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine).

- Benchchem. (2025). An In-depth Technical Guide to 3-Phenyloxetan-3-amine.

- Benchchem. (2025). Troubleshooting 1H NMR spectra of 3-Phenyloxetan-3-amine.

-

NIST. (n.d.). Triethylamine. [Link]

-

NIST. (n.d.). Triethylamine. [Link]

- ChemicalBook. (n.d.). Triethylamine(121-44-8) 1H NMR spectrum.

- AChemBlock. (n.d.). This compound 97% | CAS: 1403767-20-3.

- Benchchem. (2025).

- Benchchem. (2025).

-

Ziolek, M., Sobczak, I., & Decyk, P. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Materials, 13(20), 4569. [Link]

- Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for N-phenyloxolan-3-amine Purity Assessment.

Sources

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics of triethylamine and triethylamine-N-oxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1403767-20-3 | Chemsrc [chemsrc.com]

- 5. This compound 97% | CAS: 1403767-20-3 | AChemBlock [achemblock.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Trideuteromethyloxetan-3-amine

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of N-Trideuteromethyloxetan-3-amine, a deuterated isotopologue of N-methyloxetan-3-amine. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this compound. The guide details its synthesis, predicted physicochemical properties, spectroscopic profile, chemical reactivity, and stability. Furthermore, it provides detailed experimental protocols for its synthesis and characterization, underpinned by established scientific principles and methodologies. The incorporation of a trideuteromethyl group offers a strategic advantage in drug discovery by potentially modulating metabolic pathways through the kinetic isotope effect, thereby enhancing pharmacokinetic profiles.

Introduction: The Significance of Deuterated Oxetanes in Medicinal Chemistry

The oxetane ring has emerged as a valuable motif in medicinal chemistry, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This four-membered heterocycle can impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1] When combined with isotopic labeling, specifically the substitution of hydrogen with its stable isotope deuterium, the resulting compounds can exhibit significantly altered pharmacokinetic profiles.

The replacement of a methyl group with a trideuteromethyl group introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage of the C-D bond by enzymes such as cytochrome P450. This can result in a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved therapeutic window for drug candidates.

This compound combines the advantageous properties of the oxetane ring with the metabolic stability conferred by the trideuteromethyl group, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a thorough understanding of its fundamental characteristics to facilitate its application in research and development.

Physicochemical Properties

| Property | Predicted Value for this compound | Reported Value for N-methyloxetan-3-amine | Source(s) |

| Molecular Formula | C₄H₆D₃NO | C₄H₉NO | [2] |

| Molecular Weight | 90.14 g/mol | 87.12 g/mol | [2] |

| CAS Number | 1403767-20-3 | 952182-03-5 | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | Liquid | [3] |

| Boiling Point | ~112-121 °C at 760 mmHg | 112.3 ± 33.0 °C; 121.4 °C | [2][3] |

| Density | ~0.97-1.0 g/mL at 25 °C | 0.965 g/cm³; 0.979 g/mL | [2][3] |

| Refractive Index | ~1.442-1.443 at 20 °C | 1.442; 1.443 | [2][3] |

| Flash Point | ~27.6-40 °C | 27.6 ± 14.8 °C; 40 °C | [2][3] |

| pKa (predicted) | ~8.67 | 8.67 ± 0.20 | [4] |

| Water Solubility | Very Soluble (predicted) | Very Soluble (307 g/L at 25°C) | [2] |

| LogP (predicted) | -0.3954 | -0.3954 | [5] |

Note: The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor variations in boiling point and density due to the increased mass.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3-aminooxetane. This approach consists of the N-methylation of 3-aminooxetane using a deuterated methylating agent, followed by purification.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminooxetane

-

Methyl-d3 iodide (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminooxetane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.5 M solution.

-

Addition of Methylating Agent: Add methyl-d3 iodide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The predicted spectra are based on the known spectral data of its non-deuterated analog and the principles of NMR, IR, and MS for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 4.6-4.8 ppm (m, 2H): Methylene protons of the oxetane ring adjacent to the oxygen atom (-O-CH₂-).

-

δ 4.4-4.6 ppm (m, 2H): Methylene protons of the oxetane ring adjacent to the substituted carbon (-C-CH₂-).

-

δ 3.5-3.7 ppm (m, 1H): Methine proton on the carbon bearing the amino group (-CH-N-).

-

δ 1.5-2.0 ppm (br s, 1H): Amine proton (-NH-). This signal will disappear upon D₂O exchange.

-

No signal around 2.4 ppm: The absence of a singlet corresponding to the N-methyl protons confirms the successful incorporation of the trideuteromethyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~75 ppm: Methylene carbons of the oxetane ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~55 ppm: Methine carbon of the oxetane ring bearing the amino group (-CH-N-).

-

δ ~35 ppm (septet, J ≈ 20-22 Hz): Carbon of the trideuteromethyl group (-CD₃). The signal will appear as a multiplet due to coupling with deuterium.

Caption: Workflow for NMR-based structural verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300-3500 | N-H stretch (secondary amine) | Weak to medium, sharp |

| 2950-3000 | C-H stretch (aliphatic) | Medium to strong |

| 2050-2260 | C-D stretch (CD₃) | Weak to medium |

| 1100-1300 | C-N stretch (aliphatic amine) | Medium |

| 950-1000 | Oxetane ring breathing | Strong |

Note: The C-D stretching vibrations appear at lower wavenumbers compared to C-H stretches due to the heavier mass of deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and the level of deuterium incorporation.

-

Expected Molecular Ion (M⁺): m/z = 90.14

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of N-methyloxetan-3-amine, with characteristic losses of fragments from the oxetane ring and the side chain. A prominent fragment would likely correspond to the loss of the trideuteromethyl radical, resulting in a peak at m/z 72. The presence of the M+3 peak relative to the non-deuterated analog confirms the incorporation of three deuterium atoms.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is primarily governed by two key features: the nucleophilicity of the secondary amine and the strain of the oxetane ring.

-

Amine Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (reductive amination).

-

Oxetane Ring Opening: The four-membered oxetane ring is strained and susceptible to ring-opening reactions under acidic conditions.[6] Protonation of the ring oxygen activates the ring towards nucleophilic attack, leading to the formation of 1,3-disubstituted propanes. The ring is generally stable under basic and neutral conditions.[7]

Chemical Stability

This compound is expected to be a relatively stable compound under standard laboratory conditions (i.e., at room temperature, protected from light and strong acids). However, prolonged exposure to strong acids can lead to the degradation of the oxetane ring. Amines, in general, can be susceptible to oxidation over time, especially in the presence of air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).

Experimental Protocol: Assessment of Chemical Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade water and acetonitrile

-

HPLC system with UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Control Sample: Keep 1 mL of the stock solution at room temperature.

-

-

Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

-

HPLC Analysis: Analyze all samples by HPLC to determine the percentage of degradation and identify any degradation products.

Solubility

The solubility of this compound is a key parameter for its use in various applications. Based on the "like dissolves like" principle and data from its non-deuterated analog, its solubility profile can be predicted.

-

Water: Expected to be very soluble due to the presence of the polar amine and ether functional groups, which can form hydrogen bonds with water.[2]

-

Polar Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile): Expected to be miscible.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

Experimental Protocol: Determination of Solubility

The isothermal shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, methanol, acetonitrile, toluene, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or GC for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let any undissolved solute settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring and a metabolically robust trideuteromethyl group offers significant potential for the development of novel therapeutics with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of its physical and chemical characteristics, including detailed protocols for its synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to confidently utilize this compound in their research endeavors. Further experimental validation of the predicted properties will undoubtedly solidify its position as a key component in the modern medicinal chemist's toolbox.

References

-

Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Oxetane - Wikipedia. Wikipedia. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

N-methyloxetan-3-amine | CAS#:952182-03-5. Chemsrc. [Link]

-

(3-Methyloxetan-3-yl)methanamine | C5H11NO. PubChem. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

-

IR: amines. University of Calgary. [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

-

N-Methyloxetan-3-amine. Acros Pharmatech. [Link]

-

3-Amino-3-methyloxetane | C4H9NO. PubChem. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Human Metabolome Database. [Link]

-

N-methyloxetan-3-amine (C4H9NO). PubChemLite. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. PubMed. [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

3-aminooxetane. Stenutz. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Solvent: methylamine. University of Rochester. [Link]

-

80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting functional groups of methylamine doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-methyloxetan-3-amine | CAS#:952182-03-5 | Chemsrc [chemsrc.com]

- 3. N-Methyl-3-aminooxetane 97 952182-03-5 [sigmaaldrich.com]

- 4. N-Methyloxetan-3-amine [acrospharma.co.kr]

- 5. chemscene.com [chemscene.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemhaven.org [chemhaven.org]

N-Trideuteromethyloxetan-3-amine structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of N-Trideuteromethyloxetan-3-amine

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of deuterium into molecular scaffolds is a cornerstone of modern pharmaceutical development, offering a powerful tool to modulate metabolic pathways and enhance pharmacokinetic profiles. This compound is a valuable building block in this endeavor, combining the desirable physicochemical properties of the oxetane ring with the metabolic stability conferred by the N-trideuteromethyl group.[1][2] The definitive confirmation of its molecular structure, including the precise location and extent of isotopic labeling, is a non-negotiable prerequisite for its application in drug discovery. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound, grounded in the principles of analytical cross-validation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, detailing not just the protocols but the fundamental rationale driving the experimental design.

Introduction: The Analytical Imperative

The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, prized for its ability to improve aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.[3] When this scaffold is further functionalized with a deuterated methyl group, the resulting compound becomes a high-value asset for kinetic isotope effect studies and for developing drug candidates with enhanced metabolic stability.[4][]

However, the value of such a compound is entirely dependent on the certainty of its structure. Isotopic scrambling, incomplete deuteration, or unexpected side reactions during synthesis can yield a product that is analytically unfit for its intended purpose. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for ensuring scientific integrity. This guide presents a self-validating system where each analytical technique provides a unique piece of the structural puzzle, which, when assembled, yields an unambiguous confirmation.

The Elucidation Workflow: A Strategy of Orthogonal Verification

A robust structural elucidation is not a linear process but an integrated workflow. Data from each technique must corroborate the others to build a conclusive case. Our approach is designed to systematically confirm the molecular framework and the precise location of the isotopic label.

Figure 1: A high-level overview of the integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isotopic Verification

NMR spectroscopy is the definitive technique for confirming hydrogen-to-deuterium substitution, providing atomic-level detail on the location and extent of labeling.[6] A trifecta of experiments—¹H, ¹³C, and ²H NMR—is required for a complete picture.

¹H NMR Spectroscopy: Elucidation by Absence

The most immediate evidence of successful N-trideuteromethylation in a ¹H NMR spectrum is the conspicuous absence of the N-CH₃ proton signal. While this provides strong initial evidence, it is an indirect observation and must be corroborated by direct detection methods.

Expected ¹H NMR Spectrum of this compound:

-

Oxetane Ring Protons (CH₂-O): Two sets of multiplets, typically observed downfield due to the deshielding effect of the adjacent oxygen atom. Expected chemical shift: ~4.6-5.0 ppm.[7][8]

-

Oxetane Ring Protons (CH₂-C): A multiplet, typically observed upfield relative to the CH₂-O protons. Expected chemical shift: ~2.6-2.9 ppm.[9]

-

Oxetane Ring Methine Proton (CH-N): A multiplet coupled to the adjacent methylene protons. Expected chemical shift: ~3.5-4.0 ppm.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Expected chemical shift: ~1.5-3.0 ppm. This signal will disappear upon a D₂O shake.[10]

-

N-Methyl Protons (N-CD₃): Signal should be absent or reduced to trace impurity levels. The corresponding signal for the non-deuterated analog would appear as a singlet around 2.4-2.6 ppm.

²H (Deuterium) NMR Spectroscopy: Direct Confirmation

²H NMR provides unequivocal, direct evidence of deuterium incorporation.[11] While it has a similar chemical shift range to ¹H NMR, the resolution is typically lower.[12] The key is the presence of a signal at the chemical shift corresponding to the N-methyl position.

Protocol for ²H NMR Acquisition:

-

Sample Preparation: Prepare a concentrated solution (~20-50 mg) of the analyte in a non-deuterated solvent (e.g., CHCl₃ or CH₂Cl₂). Using a deuterated solvent would create an overwhelmingly large solvent signal, obscuring the analyte signal.[13]

-

Spectrometer Setup: Utilize a spectrometer equipped with a broadband probe. The experiment is run unlocked, as no deuterated lock solvent is present.[13] Shimming can be performed on the proton signal of the solvent or by observing the FID.

-

Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

-

Data Analysis: A single resonance should be observed in the region of ~2.4-2.6 ppm, confirming the presence of deuterium on the N-methyl group. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[14]

¹³C NMR Spectroscopy: Observing the Isotope Effect

The ¹³C NMR spectrum confirms the carbon backbone of the oxetane ring and provides further evidence of deuteration through the carbon-deuterium coupling.

-

Oxetane Carbons (C-O & C-C): Resonances corresponding to the three distinct carbons of the oxetane ring are expected. The carbons adjacent to the oxygen will be the most downfield.

-

N-Methyl Carbon (N-CD₃): The signal for this carbon will be split into a multiplet (typically a 1:3:6:7:6:3:1 septet) due to coupling with the three deuterium atoms (Spin I=1). This splitting pattern is a hallmark of a -CD₃ group and provides definitive proof of the label's location on that specific carbon. The resonance may also experience a slight upfield isotopic shift compared to its non-deuterated counterpart.[15]

Figure 2: Logical relationship of NMR experiments for confirming deuteration.

Mass Spectrometry (MS): Validating Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile small molecules like this compound. It provides two critical pieces of information: the molecular weight and the fragmentation pattern, both of which are altered by deuteration.[6][16]

Molecular Ion Confirmation

The primary goal is to identify the molecular ion peak [M]⁺•. For this compound (C₄H₆D₃NO), the exact mass will be 3 Daltons higher than its non-deuterated analog, N-methyloxetan-3-amine (C₄H₉NO).

-

Expected MW (C₄H₆D₃NO): ~90.1 g/mol

-

Reference MW (C₄H₉NO): ~87.1 g/mol

Observing a molecular ion peak at m/z 90 confirms the incorporation of three deuterium atoms. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. However, with an odd number of deuterium atoms, this rule is inverted, and an even molecular weight is expected, which is consistent with our analyte.[17]

Fragmentation Pattern Analysis

Electron Impact (EI) ionization is employed to induce reproducible fragmentation, creating a molecular fingerprint. Aliphatic amines characteristically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[17][18] This fragmentation pathway is the most diagnostic for confirming the location of the deuterated methyl group.

Figure 3: Predicted primary fragmentation pathways for this compound under EI-MS.

The key diagnostic fragment arises from the loss of the deuterated methyl radical (•CD₃, mass = 18 amu). This results in a fragment ion at m/z = 72. In the non-deuterated analog, this would be a loss of a •CH₃ radical (mass = 15 amu), resulting in a fragment at m/z = 72. The shift in this key fragmentation confirms the label is on the methyl group. Another significant fragment would be [CH₂=N(H)CD₃]⁺ at m/z 49, resulting from cleavage within the oxetane ring.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). The deuterated compound may have a slightly shorter retention time than its protiated analog due to the chromatographic H/D isotope effect.[19]

-

MS Detection: Acquire data in Electron Impact (EI) mode at 70 eV to generate a standard, reproducible fragmentation pattern.

-

Data Analysis: Identify the molecular ion peak at m/z 90. Analyze the fragmentation pattern, looking specifically for the key fragments at m/z 72 and m/z 49 to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. For this analysis, the two most important regions are the N-H stretching region and the C-D stretching region.

Expected FTIR Absorptions:

-

N-H Stretch: As a secondary amine, a single, sharp, medium-intensity peak is expected in the range of 3350-3310 cm⁻¹.[20] The presence of this peak confirms the secondary amine functionality and rules out tertiary or primary amines.

-

C-H Stretches: Aliphatic C-H stretches from the oxetane ring will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-D Stretches: The key diagnostic feature is the appearance of C-D stretching vibrations from the trideuteromethyl group. These are typically found in the 2000-2250 cm⁻¹ region, a frequency significantly lower than C-H stretches due to the heavier mass of deuterium. The presence of peaks in this region is strong evidence for deuteration.

-

C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected in the 1250-1020 cm⁻¹ range.[20]

-

N-H Bend/Wag: An N-H wag is expected in the 910-665 cm⁻¹ region.[20]

The combination of a secondary N-H stretch and the appearance of C-D stretches provides powerful, complementary evidence to the NMR and MS data.

Summary of Analytical Data

The conclusive structural elucidation of this compound relies on the convergence of all analytical data, as summarized below.

| Analytical Technique | Parameter | Expected Observation | Structural Implication |

| ¹H NMR | N-Methyl Signal | Absent or trace level at ~2.4-2.6 ppm | Successful replacement of N-CH₃ with N-CD₃. |

| Oxetane Signals | Multiplets at ~4.6-5.0, ~2.6-2.9, ~3.5-4.0 ppm | Confirms the integrity of the oxetane ring structure. | |

| ²H NMR | N-Methyl Signal | Single resonance at ~2.4-2.6 ppm | Direct and unambiguous confirmation of deuterium presence. |

| ¹³C NMR | N-Methyl Carbon | Septet resonance | Confirms three deuterium atoms are attached to the methyl carbon. |

| GC-MS | Molecular Ion [M]⁺• | m/z = 90 | Confirms molecular formula C₄H₆D₃NO and 99%+ isotopic purity. |

| Key Fragment | m/z = 72 ([M-18]⁺) | Confirms the CD₃ group is attached to the nitrogen (α-cleavage). | |

| FTIR | N-H Stretch | Single band at ~3350-3310 cm⁻¹ | Confirms secondary amine functionality. |

| C-D Stretch | Bands in the 2000-2250 cm⁻¹ region | Confirms the presence of C-D bonds. |

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, orthogonal analytical strategy. By integrating the findings from ¹H, ²H, and ¹³C NMR, GC-MS, and FTIR, we construct a self-validating body of evidence. The absence of the N-CH₃ signal in ¹H NMR is explained by the direct observation of the N-CD₃ signal in ²H NMR. The molecular weight increase of 3 Da observed in the mass spectrum is quantitatively consistent with the NMR data. Finally, the vibrational spectroscopy data from FTIR confirms both the secondary amine functional group and the presence of the C-D bonds. This rigorous, cross-validated approach ensures the highest level of confidence in the material's identity, purity, and isotopic integrity, making it fit for purpose in demanding drug discovery and development applications.

References

-

Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Whitepapers. [Link]

-

Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek Application Notes. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]

-

Burés, J., et al. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 59(21), 9437–9451. [Link]

-

Wessjohann, L. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5179. [Link]

-

Alzweiri, M., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of Analytical Chemistry. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences. [Link]

-

Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12377–12452. [Link]

-

University of Illinois. (2016). Deuterium H-NMR in the SCS NMR Lab. SCS NMR Laboratory Notes. [Link]

-

University of Sheffield. Hydrogen (Proton, Deuterium and Tritium) NMR. Department of Chemistry, University of Sheffield. [Link]

-

UCLA Chemistry & Biochemistry. IR: amines. UCLA Instructional Resources. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Synthesis and Application of N-Trideuteromethyloxetan-3-amine for Bioanalytical Research

Abstract

N-Trideuteromethyloxetan-3-amine is a stable isotope-labeled (SIL) analog of N-methyloxetan-3-amine, a structural motif of interest in modern drug discovery. A thorough review of major chemical supplier catalogs indicates that this compound is not a readily available commercial product and typically requires custom synthesis.[1][2] This guide addresses this gap by providing a comprehensive, scientifically-grounded technical overview for its preparation and use. The primary application for this compound is as a high-fidelity internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). We present a robust synthetic protocol via direct N-alkylation, detail essential characterization and quality control methods, and discuss the principles of its application in pharmacokinetic and drug metabolism studies.

Introduction: Addressing the Commercial Unavailability

For researchers in drug metabolism and pharmacokinetics (DMPK), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and reproducible quantification in complex biological matrices.[3] A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variability.[4][5]

This compound, with its three-dalton mass shift from the parent compound, is an ideal SIL-IS. However, its niche application means it is not maintained as a stock item by most major chemical suppliers. This guide, therefore, serves as a practical manual for research groups requiring this molecule, enabling its production through a straightforward and reliable synthetic route.

Proposed Synthetic Strategy: Direct N-Alkylation

The most direct and efficient pathway to synthesize this compound is the N-alkylation of a commercially available precursor, oxetan-3-amine, with a deuterated methylating agent. This reaction is a classic nucleophilic substitution (Sₙ2) where the primary amine acts as the nucleophile.

Key Starting Materials:

-

Oxetan-3-amine (or its hydrochloride salt): This precursor is widely available from various suppliers.[6][7][8][9] If the hydrochloride salt is used, an additional equivalent of base is required to liberate the free amine in situ.

-

Trideuteromethyl Iodide (CD₃I): This is a common and highly effective reagent for introducing a trideuteromethyl group.[10] It is commercially available from multiple sources specializing in deuterated compounds.

The overall synthetic scheme is depicted below.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a typical laboratory scale.

Materials and Equipment:

-

Oxetan-3-amine hydrochloride (1.0 eq)

-

Trideuteromethyl iodide (CD₃I, 1.1 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

-

Acetonitrile (CH₃CN, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

-

Silica gel for column chromatography

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add oxetan-3-amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Scientist's Note: The use of an inert atmosphere prevents the introduction of atmospheric moisture. Potassium carbonate acts as both a base to neutralize the hydrochloride salt and to scavenge the hydriodic acid (HI) byproduct formed during the reaction.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add trideuteromethyl iodide (1.1 eq) to the suspension via syringe.

-

Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. Acetonitrile is a good choice of solvent as it is polar aprotic, effectively dissolving the reagents without interfering with the Sₙ2 reaction.

-

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: a. Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KI). b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Re-dissolve the residue in dichloromethane (DCM). d. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Scientist's Note: The aqueous washes remove any remaining inorganic salts and impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate fully under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Scientist's Note: The primary challenge in this synthesis is controlling over-alkylation to the tertiary amine. Chromatography is essential to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.

Structural Confirmation and Quality Control

Confirming the identity, purity, and isotopic enrichment of the final product is critical. The following analytical techniques are mandatory.

| Analytical Technique | Expected Result / Observation |

| ¹H NMR | Absence of a singlet/quartet peak for an N-CH₃ group. Presence of characteristic peaks for the oxetane ring protons. |

| ¹³C NMR | A 1:1:1 triplet for the -CD₃ carbon atom (typically around 30-40 ppm) due to coupling with deuterium. |

| Mass Spectrometry (MS) | Molecular ion ([M+H]⁺) peak at m/z 91.1, which is 3 Da higher than the non-deuterated analog (N-methyloxetan-3-amine, m/z 88.1).[11] |

| Chemical Purity (HPLC/GC) | Should be ≥98% to ensure it does not contribute to the analyte signal.[4] |

| Isotopic Purity (MS) | Should be ≥98% to minimize "crosstalk" from the M+1 and M+2 peaks of the analyte.[4] |

Application in Quantitative Bioanalysis

The synthesized this compound serves as an ideal internal standard for quantifying its non-deuterated counterpart in biological samples (e.g., plasma, urine, tissue homogenates).

Principle of Isotope Dilution Mass Spectrometry (IDMS):

-

Spiking: A known, fixed amount of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.

-

Co-extraction: Both the analyte and the SIL-IS undergo the same extraction, cleanup, and potential derivatization steps. Any loss of analyte during this process is mirrored by a proportional loss of the SIL-IS.

-

Co-elution: In LC-MS, the analyte and SIL-IS have nearly identical chemical properties and will co-elute from the chromatography column.[3]

-

Differential Detection: The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio.

-

Quantification: The concentration of the analyte is determined by the ratio of its peak area to the peak area of the known amount of internal standard. This ratio corrects for variations in sample recovery, matrix effects, and instrument response.

Conclusion

While not commercially available off-the-shelf, this compound is readily accessible to researchers through a well-established N-alkylation protocol. Its synthesis from common starting materials is straightforward, and its proper characterization ensures its utility. As a stable isotope-labeled internal standard, it is an indispensable tool for enabling robust, accurate, and regulatory-compliant quantification of N-methyloxetan-3-amine in complex bioanalytical studies, ultimately supporting the advancement of drug discovery and development programs.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]

-

Deuterated internal standards and bioanalysis . AptoChem. [Link]

-

High Purity OXETAN-3-AMINE HYDROCHLORIDE 491588-41-1 . Hangzhou Tianye Chemicals. [Link]

-

OXETAN-3-AMINE | CAS 21635-88-1 . Matrix Fine Chemicals. [Link]

-

Iodomethane-d3/Trideuteromethyl iodide cas 865-50-9 for research . Allschoolabs. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

This compound | CAS#:1403767-20-3 . Chemsrc. [Link]

Sources

- 1. This compound 97% | CAS: 1403767-20-3 | AChemBlock [achemblock.com]

- 2. This compound | CAS#:1403767-20-3 | Chemsrc [chemsrc.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. High Purity OXETAN-3-AMINE HYDROCHLORIDE 491588-41-1 In Bulk Supply Best Price [tianyechemicals.com]

- 8. OXETAN-3-AMINE | CAS 21635-88-1 [matrix-fine-chemicals.com]

- 9. echemi.com [echemi.com]

- 10. Iodomethane-d3/Trideuteromethyl iodide cas 865-50-9 for research - Buy Here - Allschoolabs [allschoolabs.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Core Mechanism of Action of N-Trideuteromethyloxetan-3-amine

Abstract

N-Trideuteromethyloxetan-3-amine represents a sophisticated approach in medicinal chemistry, leveraging the principles of kinetic isotope effects to enhance the therapeutic profile of its parent compound, N-methyloxetan-3-amine. While direct research on this specific deuterated molecule is not extensively published, this guide synthesizes established principles of pharmacology and drug metabolism to delineate its postulated mechanism of action. By examining the roles of the oxetane ring, the amine functional group, and the strategic N-trideuteromethyl modification, we can project a high-resolution model of its biological activity. This document serves as a technical resource for researchers and drug development professionals, providing a foundational understanding of the compound's pharmacodynamics, its metabolic fate, and the experimental methodologies required for its comprehensive evaluation.

Introduction: Rationale and Molecular Design

The structure of this compound is a thoughtful convergence of three key medicinal chemistry motifs, each contributing to its overall pharmacological profile.

-

The Oxetane Scaffold: The four-membered oxetane ring is a versatile and increasingly popular feature in modern drug design.[1][2][3] It serves as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] The inclusion of the oxetane can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability, while also reducing lipophilicity.[1][2][5] The inherent strain and polarity of the oxetane ring can also enforce favorable conformations for receptor binding.[1][4]

-

The 3-Amino Group: The amine at the 3-position is a critical pharmacophoric element. Its basicity, which is subtly attenuated by the electron-withdrawing nature of the adjacent oxetane oxygen, is crucial for forming ionic interactions and hydrogen bonds with biological targets.[4] This feature is common in many centrally active compounds, particularly those targeting neurotransmitter systems.

-

N-Trideuteromethylation: The Metabolic Guard: The defining feature of this molecule is the replacement of the three hydrogen atoms on the N-methyl group with deuterium. This "heavy hydrogen" isotope forms a stronger covalent bond with carbon than protium (regular hydrogen).[6][7] This seemingly minor change has profound consequences for the molecule's metabolism, a concept known as the deuterium kinetic isotope effect (KIE).[7] Specifically, it retards the rate of enzymatic cleavage of this bond, a common metabolic pathway for N-methyl amines.[6][7]

The overarching design strategy is, therefore, to begin with a bioactive core (N-methyloxetan-3-amine) and strategically apply deuteration to protect a known metabolic "soft spot." This is intended to improve the drug's pharmacokinetic profile, potentially leading to a longer half-life, increased bioavailability, and a reduction in the formation of certain metabolites.[7][8]

Postulated Core Mechanism of Action: Monoamine Reuptake Inhibition